molecular formula C17H14Cl3N5O6S B15045572 3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide

3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B15045572
M. Wt: 522.7 g/mol
InChI Key: FIYWOZONEIZVIU-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H10Cl3N5O7 and a molecular weight of 478.635 g/mol . This compound is characterized by its unique structure, which includes nitro groups, a trichloroethyl moiety, and a methoxyanilino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting with the nitration of a benzamide derivative. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups into the benzamide ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trichloroethyl moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3,5-dinitro-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide can be compared with similar compounds such as:

  • 3,5-dinitro-N-(2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl)benzamide
  • 3,5-dinitro-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
  • 3,5-dinitro-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide

These compounds share similar structural features but differ in the substituents on the anilino group, which can significantly affect their chemical properties and applications

Properties

Molecular Formula

C17H14Cl3N5O6S

Molecular Weight

522.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl3N5O6S/c1-31-13-5-3-2-4-12(13)21-16(32)23-15(17(18,19)20)22-14(26)9-6-10(24(27)28)8-11(7-9)25(29)30/h2-8,15H,1H3,(H,22,26)(H2,21,23,32)

InChI Key

FIYWOZONEIZVIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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